molecular formula C22H28N2O4S B2354317 N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941990-97-2

N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2354317
CAS No.: 941990-97-2
M. Wt: 416.54
InChI Key: URGVACXQRIAXTB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly its role as a selective D3 dopamine receptor agonist. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a complex structure with a piperidine core substituted with a sulfonamide group and aromatic rings. The presence of the 4-methoxyphenyl and 3,5-dimethylphenyl moieties contributes to its pharmacological profile. The synthesis of this compound typically involves acylation reactions, which have been optimized to enhance selectivity and potency towards specific receptors.

Dopamine Receptor Agonism

Research has demonstrated that this compound exhibits significant agonistic activity at the D3 dopamine receptor (D3R). In functional assays, it has shown to activate β-arrestin recruitment, indicating its role as a full agonist at this receptor. However, it displays minimal activity at the D2 dopamine receptor (D2R), highlighting its selectivity for D3R over D2R .

Table 1: D3R and D2R Activity Comparison

CompoundD3R EC50 (nM)D3R Emax (% control)D2R EC50 (nM)D2R Emax (% control)
1710 ± 150102 ± 4.2>100,000ND
2278 ± 6236 ± 3.1>100,000ND
398 ± 2195 ± 6>100,000ND

This selectivity is crucial for developing therapeutic agents aimed at treating disorders related to dopamine dysregulation without the side effects associated with non-selective dopamine receptor activation.

Antibacterial and Enzyme Inhibition Activity

In addition to its effects on dopamine receptors, the compound has been evaluated for antibacterial properties and enzyme inhibitory activities. Studies have indicated that derivatives containing similar sulfonamide functionalities exhibit significant antibacterial effects against various strains of bacteria and also show inhibition of key enzymes such as acetylcholinesterase (AChE) and urease .

Table 2: Biological Activities of Sulfonamide Derivatives

Activity TypeTargetResult
AntibacterialVarious bacterial strainsSignificant inhibition observed
AChE InhibitionAcetylcholinesteraseIC50 values in low µM range
Urease InhibitionUreaseModerate inhibition

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of compounds related to this compound through systematic SAR investigations. These studies involve synthesizing numerous analogs to assess their binding affinity and functional activity at both D3R and D2R.

For example, a study evaluated over 100 analogs to determine modifications that enhance D3R activity while minimizing D2R interactions. Key findings from these studies suggest that specific substitutions on the aromatic rings significantly influence receptor binding and functional outcomes .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGVACXQRIAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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